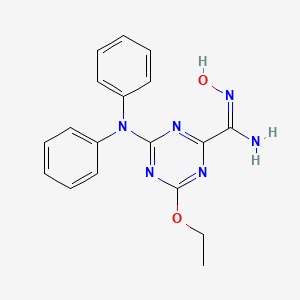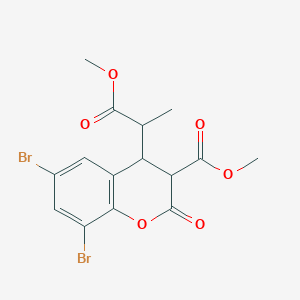
methyl 6,8-dibromo-4-(1-methoxy-1-oxopropan-2-yl)-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE is a synthetic organic compound belonging to the chromanone family It is characterized by its complex structure, which includes bromine atoms, methoxy groups, and a chromanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE typically involves multiple steps:
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism by which METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE exerts its effects involves interactions with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- METHYL 6,8-DICHLORO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE
- METHYL 6,8-DIFLUORO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE
Uniqueness
METHYL 6,8-DIBROMO-4-(2-METHOXY-1-METHYL-2-OXOETHYL)-2-OXO-3-CHROMANECARBOXYLATE is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in biological systems and materials applications.
Properties
Molecular Formula |
C15H14Br2O6 |
|---|---|
Molecular Weight |
450.08 g/mol |
IUPAC Name |
methyl 6,8-dibromo-4-(1-methoxy-1-oxopropan-2-yl)-2-oxo-3,4-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C15H14Br2O6/c1-6(13(18)21-2)10-8-4-7(16)5-9(17)12(8)23-15(20)11(10)14(19)22-3/h4-6,10-11H,1-3H3 |
InChI Key |
WTTLFVLYQYOQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(=O)OC2=C1C=C(C=C2Br)Br)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate](/img/structure/B11081629.png)
![2-Amino-4,4-diethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexane]-2-ene-1,5-dicarbonitrile](/img/structure/B11081635.png)
![4-[2-(4-Fluorophenoxy)ethylsulfanyl]-2-methylquinazoline](/img/structure/B11081639.png)
![N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11081649.png)
![2-chloro-5-nitro-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B11081654.png)
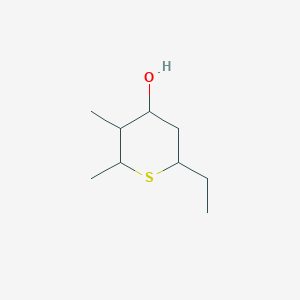
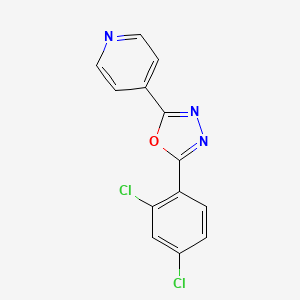
![4-[(2-chlorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11081669.png)
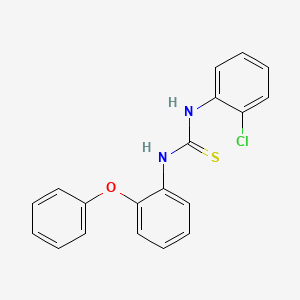
![Diethyl-(5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluoren-8-yl)-amine](/img/structure/B11081683.png)
![Methyl 4-[(4-methoxy-2-nitrophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B11081690.png)
![1,3-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-2-one](/img/structure/B11081694.png)

